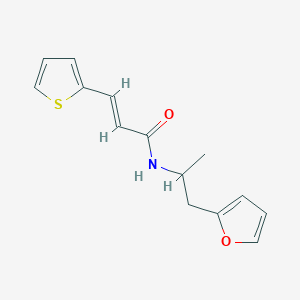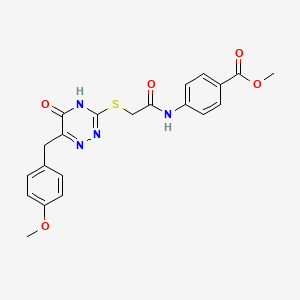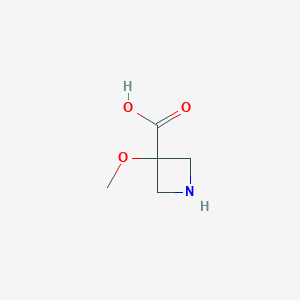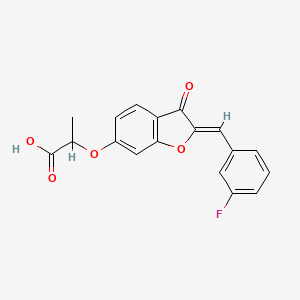
(E)-N-(1-(furan-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Computational methods like density functional theory (DFT) can also provide insights into the molecular structure .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined experimentally. Computational chemistry can also provide estimates of these properties .Applications De Recherche Scientifique
Green Chemistry Synthesis and Biotransformation
The synthesis of E-2-cyano-3(furan-2-yl) acrylamide has been reported under microwave radiation, showcasing a green chemistry approach. Filamentous marine and terrestrial-derived fungi, including Penicillium citrinum and Aspergillus sydowii, were utilized for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide. This process achieved high yields and enantiomeric excess, demonstrating the potential for enantioselective biotransformations in organic synthesis (Jimenez et al., 2019).
Palladium-Catalyzed Alkenation
A palladium-catalyzed direct alkenation method involving thiophenes and furans was developed, enabling the oxidative coupling of these compounds with olefinic substrates like acrylates and acrylamides. This technique affords mono-alkenylated products predominantly in (E)-isomers, which highlights its applicability in the synthesis of complex organic molecules (Zhao et al., 2009).
Synthesis of Heteroaryl Acrylonitriles for Cytotoxic Activities
Research into acrylonitriles substituted with triazoles or benzimidazoles and various furan, thiophene, or phenyl rings has shown significant in vitro cytotoxic potency against human cancer cell lines. This highlights the potential of (E)-N-(1-(furan-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide analogs in the development of anticancer agents. X-ray crystal analysis confirmed the E-configuration of the olefinic bond, further indicating the importance of precise molecular architecture for biological activity (Sa̧czewski et al., 2004).
Novel Chemical Compounds for SARS Coronavirus Inhibition
A study discovered a novel chemical compound related to (E)-N-(1-(furan-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide, which demonstrated inhibitory effects against SARS coronavirus helicase. This finding suggests potential therapeutic applications of such compounds in antiviral drug development (Lee et al., 2017).
Addressing Food Safety Concerns
Research on mitigating acrylamide, furan, and 5-hydroxymethylfurfural in food has highlighted the importance of understanding the formation and reduction of potentially carcinogenic compounds in heat-treated foods. This underscores the relevance of chemical knowledge in improving food safety and consumer health (Anese et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-[1-(furan-2-yl)propan-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11(10-12-4-2-8-17-12)15-14(16)7-6-13-5-3-9-18-13/h2-9,11H,10H2,1H3,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDNCOYWUDIXSI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CO1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2521727.png)



![1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene](/img/structure/B2521732.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2521734.png)
![3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B2521737.png)

![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/no-structure.png)

![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2521743.png)
![2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2521745.png)

